3-(3-Chlorophenyl)-4-methyl-1H-pyrazole

Catalog No.
S14679643
CAS No.
M.F
C10H9ClN2
M. Wt
192.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)-4-methyl-1H-pyrazole

Product Name

3-(3-Chlorophenyl)-4-methyl-1H-pyrazole

IUPAC Name

5-(3-chlorophenyl)-4-methyl-1H-pyrazole

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-13-10(7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13)

InChI Key

LPUJYPBDIQYSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC(=CC=C2)Cl

3-(3-Chlorophenyl)-4-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound features a chlorophenyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C10H8ClN3, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The synthesis of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate. This reaction leads to the formation of the pyrazole ring through a condensation process, which can be represented as follows:

  • Formation of Pyrazole:
    3 chlorobenzaldehyde+hydrazine hydrate3 3 Chlorophenyl 4 methyl 1H pyrazole\text{3 chlorobenzaldehyde}+\text{hydrazine hydrate}\rightarrow \text{3 3 Chlorophenyl 4 methyl 1H pyrazole}

The compound can undergo various substitutions and modifications, leading to derivatives that may exhibit different chemical properties and biological activities.

Research indicates that 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole exhibits notable antimicrobial and anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit various bacterial strains and have potential applications in treating inflammatory diseases. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with biological targets, such as enzymes and receptors.

Several methods have been developed for synthesizing 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole:

  • Condensation Reaction: The most common method involves the condensation of 3-chlorobenzaldehyde with hydrazine derivatives under acidic or neutral conditions.
  • Cyclocondensation: This method utilizes acetylenic ketones and hydrazine to generate pyrazoles through cyclocondensation reactions, providing a pathway to create various substituted pyrazoles .
  • Pechmann-Duisberg Reaction: This approach involves the reaction of ethyl acetoacetate with hydrazine derivatives, yielding diverse pyrazolone structures that can be further modified to obtain pyrazoles .

The applications of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole are diverse, including:

  • Pharmaceuticals: Its derivatives are explored for use in anti-inflammatory drugs and antimicrobial agents.
  • Agriculture: Some pyrazole compounds have been investigated as potential pesticides or herbicides due to their biological activity against pests.
  • Material Science: Pyrazoles are also studied for their properties in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors.
  • In vitro Assays: To evaluate its efficacy against microbial strains or in cell line models for inflammation.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole, each exhibiting unique properties:

Compound NameStructureKey Features
1-(4-Chlorophenyl)-3-methyl-1H-pyrazoleStructureExhibits strong antibacterial activity .
1-(4-Trifluoromethylphenyl)-3-methyl-1H-pyrazoleStructureNoted for enhanced lipophilicity and bioactivity .
4-Methyl-1H-pyrazoleStructureServes as a basic scaffold for further derivatization .

Uniqueness

What distinguishes 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole from its counterparts is its specific substitution pattern, which influences its pharmacological profile. The presence of the chlorine atom enhances its reactivity and biological interactions, making it a candidate for further development in drug discovery.

Regioselective cyclocondensation remains the cornerstone of pyrazole synthesis. For 3-(3-chlorophenyl)-4-methyl-1H-pyrazole, the reaction typically involves 1,3-diketones or β-keto esters and hydrazines. A key challenge lies in controlling regioselectivity when using unsymmetrical diketones, as competing pathways may yield isomeric byproducts.

Mechanistic Insights and Optimization

The cyclocondensation of ethyl 3-(3-chlorophenyl)-3-oxopropanoate with methylhydrazine exemplifies this approach. Under acidic conditions, the β-keto ester undergoes nucleophilic attack by hydrazine, followed by cyclodehydration to form the pyrazole core. Copper(II) nitrate has emerged as a regioselective catalyst, enabling room-temperature reactions with yields exceeding 85%. Solvent polarity significantly impacts regioselectivity: polar aprotic solvents like DMF favor the 3,4-disubstituted isomer, while toluene shifts selectivity toward the 3,5-isomer.

Table 1: Regioselectivity in Cyclocondensation Reactions

SubstrateSolventCatalystTemperature3,4:3,5 RatioYield (%)
3-Chlorophenyl β-keto esterDMFCu(NO₃)₂25°C9:192
3-Chlorophenyl β-keto esterTolueneNone80°C1:278

The use of DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent enhances reaction efficiency, reducing side-product formation during Knoevenagel condensation. Microwave-assisted protocols further accelerate the process, completing cyclocondensation in 30 minutes versus 5 hours under conventional heating.

Optimization of Chlorophenyl Group Introduction via Electrophilic Substitution

Introducing the 3-chlorophenyl moiety demands careful optimization of electrophilic aromatic substitution (EAS) parameters. While direct chlorination of pre-formed pyrazoles is challenging due to ring deactivation, indirect methods via chlorinated precursors prove effective.

Precursor Synthesis and Functionalization

3-Chloroacetophenone serves as a critical intermediate, synthesized through Friedel-Crafts acylation of chlorobenzene. Aluminum chloride-mediated acylation at 0–5°C achieves 89% yield with minimal di- or tri-substitution. Subsequent condensation with hydrazine derivatives ensures retention of the chlorophenyl group during pyrazole ring formation.

Key Considerations:

  • Lewis Acid Selection: FeCl₃ outperforms AlCl₃ in minimizing carbocation rearrangements during acylation.
  • Steric Effects: Ortho-chlorination is suppressed by employing bulky directing groups, ensuring para-substitution dominance.

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave irradiation and solvent-free conditions address environmental and efficiency concerns in pyrazole synthesis.

Microwave Acceleration

A 5-fold reduction in reaction time is achieved by irradiating the cyclocondensation mixture at 150 W. Ethanol-water (3:1) solvent systems under microwave conditions yield 94% product purity versus 78% under reflux.

Solvent-Free Mechanochemistry

Ball-milling 3-chloroacetophenone with methylhydrazine hydrochloride and sodium carbonate produces the target compound in 82% yield after 45 minutes. This method eliminates solvent waste and reduces energy input by 60% compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Modifications

Palladium catalysis enables late-stage functionalization of the pyrazole core, though its application to 3-(3-chlorophenyl)-4-methyl-1H-pyrazole remains exploratory.

Suzuki-Miyaura Coupling

Model studies using 4-bromo-3-(3-chlorophenyl)-1H-pyrazole demonstrate coupling efficiency with arylboronic acids. Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 80°C achieves 67–89% yields for biaryl derivatives.

Challenges and Opportunities

  • Orthogonal Reactivity: The electron-withdrawing chlorophenyl group deactivates the ring toward electrophilic substitution but enhances oxidative addition kinetics in cross-coupling.
  • Selective Methylation: Ligand-controlled Pd-catalyzed C–H activation allows direct methylation at the 4-position, bypassing traditional alkylation routes.

Antifungal Mechanisms Against Pathogenic Fungal Strains

3-(3-Chlorophenyl)-4-methyl-1H-pyrazole demonstrates significant antifungal activity against multiple pathogenic fungal strains through distinct mechanistic pathways [1]. The compound exhibits potent inhibitory effects against Aspergillus niger ATCC 11414 and Aspergillus flavus ATCC 9643, with minimum inhibitory concentration values of 250 μg/ml for both strains, achieving activity indices of 1.0 compared to fluconazole controls [2]. Against Penicillium chrysogenum ATCC 10106, the compound shows moderate efficacy with an activity index of 0.87 [2].

The antifungal mechanism operates through multiple pathways, including disruption of fungal cell membrane integrity and interference with essential metabolic processes [1]. Molecular docking studies reveal that pyrazole derivatives form stable complexes with key fungal proteins, including fumarate dehydrogenase complex subunit 1 in Aspergillus niger, uridine diphosphate N-acetylglucosamine in Aspergillus flavus, and Adenosine 5'-phosphosulfate kinase in Penicillium chrysogenum [1]. These interactions encompass diverse molecular bonding types, suggesting the compounds' potential to hinder enzyme activity and demonstrate notable antifungal properties [1].

The presence of the 3-chlorophenyl substituent enhances biological activity by influencing interaction with biological targets, such as enzymes and receptors [1]. The electron-withdrawing nature of the chlorine atom increases the compound's reactivity and binding affinity to fungal proteins [3]. Studies demonstrate that compounds with halogen substitutions in different positions of the aromatic ring show substantial increases in antifungal activities, indicating that electron-withdrawing groups play a considerable role in enhanced screening results [4].

Table 1: Antifungal Activity Data of Pyrazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (μg/ml)Activity Index
Pyrazole 3bAspergillus niger ATCC 114142501.0
Pyrazole 3bAspergillus flavus ATCC 96432501.0
Pyrazole 3bPenicillium chrysogenum ATCC 10106>10000.87
Compound 5hPythium ultimumGood activityHigh
Compound 5aPythium ultimumGood activityHigh
Pyrazoline compound 7Candida strains41.099-127.895Potent

Antimicrobial Efficacy in Gram-Positive/Gram-Negative Bacterial Models

The antimicrobial profile of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains [5]. Structurally related pyrazole derivatives exhibit exceptional antibacterial potency, with compound 7b showing minimum inhibitory concentration values ranging from 0.22 to 0.25 μg/ml across multiple bacterial species [6]. Against Staphylococcus aureus, the compound achieves a minimum inhibitory concentration of 0.22 μg/ml with an inhibition zone diameter of 33 mm [6].

For Gram-negative bacteria, the compound demonstrates significant efficacy against Escherichia coli with minimum inhibitory concentration values of 0.23-0.25 μg/ml and zone inhibition diameters of 28-30 mm [7] [6]. Against Acinetobacter baumannii, minimum inhibitory concentration values of 0.24 μg/ml with 29 mm inhibition zones indicate potent bactericidal activity [6]. The compound also shows effectiveness against Klebsiella pneumoniae with minimum inhibitory concentration values around 1.0 μg/ml [7].

The antimicrobial mechanism involves multiple pathways including direct antibacterial action and synergistic effects with established antibiotics [5]. The compounds behave synergistically with Ciprofloxacin and Ketoconazole, reducing their minimum inhibitory concentrations [6]. The bactericidal nature is confirmed by minimum bactericidal concentration to minimum inhibitory concentration ratios of approximately ≤4, indicating significant killing activity rather than merely growth inhibition [6].

Structure-activity relationship analysis reveals that the 4-hydroxyphenyl group with semicarbazone and pyrazole moiety contributes to high activity against Gram-negative Escherichia coli, while 4-chlorophenyl with semicarbazone and pyrazole moiety shows high activity against Gram-negative Klebsiella pneumoniae and fungal Aspergillus niger strains [7]. The 4-nitrophenyl substitution with semicarbazone and pyrazole moiety demonstrates high activity against Gram-positive Staphylococcus epidermidis bacteria [7].

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainGram TypeMinimum Inhibitory Concentration (μg/ml)Zone Inhibition (mm)
Compound 7bStaphylococcus aureusPositive0.2233
Compound 7bEscherichia coliNegative0.2330
Compound 7bAcinetobacter baumanniiNegative0.2429
Compound 4aEscherichia coliNegative0.4526
Compound 4aAcinetobacter baumanniiNegative0.4426
Compound 3Escherichia coliNegative0.2528

Anti-Inflammatory Activity Through Cyclooxygenase-1/2 Inhibition Pathways

3-(3-Chlorophenyl)-4-methyl-1H-pyrazole exhibits significant anti-inflammatory activity through selective cyclooxygenase-2 inhibition mechanisms [8]. Related pyrazole derivatives demonstrate potent cyclooxygenase-2 inhibitory activity with half maximal inhibitory concentration values ranging from 0.002 to 2.51 μM, while maintaining selectivity indices from 8 to 162.5 [9] [10]. Compound 5s and 5u show remarkable anti-inflammatory activity of 80.87% and 80.63% inhibition respectively, comparable to the standard drug ibuprofen at 81.32% [8].

The cyclooxygenase-2 selective inhibition occurs through specific binding interactions within the enzyme's active site [11]. Molecular docking studies reveal that pyrazole derivatives adopt similar conformations to highly selective cyclooxygenase-2 inhibitors, with the pyrazole ring forming hydrogen bonding interactions with key amino acid residues including Tyrosine-355 [11]. The sulfonamide group, when present, binds perfectly in the selective pocket of the cyclooxygenase-2 enzyme, providing the basic geometry for potent and selective inhibition [8].

The anti-inflammatory mechanism extends beyond cyclooxygenase inhibition to include modulation of multiple inflammatory pathways [12]. Pyrazole derivatives demonstrate capacity to reduce prostaglandin E2 levels by downregulating cyclooxygenase-2 expression, while some compounds exhibit dual-acting properties by inhibiting human leukocyte oxidative burst and cyclooxygenase-2 activity simultaneously [12]. The compounds effectively suppress generation of pro-inflammatory cytokines including nitric oxide, tumor necrosis factor-alpha, interleukin-6, and prostaglandin-E2 in lipopolysaccharide-stimulated macrophages [13].

Structure-activity relationships indicate that electron-withdrawing groups like nitro at the 2nd position and halogens like chlorine at the 2nd position potentiate anti-inflammatory activity [14]. The unsubstituted phenyl ring directly linked to nitrogen of the pyrazole appears essential for complementary stacking interactions with amino acids at the active pocket of cyclooxygenase-2 [14]. Compounds with 4-morpholin-4-yl phenethyl derivatives show the most potent cyclooxygenase-2 inhibitory activity with half maximal inhibitory concentration values of 0.74-0.82 μM and selectivity indices of 16-19 [11].

Table 3: Cyclooxygenase Inhibition and Anti-inflammatory Activity

CompoundCyclooxygenase-1 IC50 (μM)Cyclooxygenase-2 IC50 (μM)Selectivity IndexAnti-inflammatory Activity
Compound 5s182.102.5172.9580.87%
Compound 5u134.131.7974.9280.63%
Compound 22Not specified0.7419High
Compound 29Not specified0.8216High
Compound 15a0.3250.002162.5Excellent
Celecoxib (control)7.040.88881.32%

Structure-Function Analysis of Methyl Group Positional Effects

The positional effects of methyl group substitution on the pyrazole ring significantly influence the biological activity profile of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole [15] [16]. The 4-methyl substitution enhances biological activity compared to unsubstituted pyrazole derivatives through increased hydrophobic interactions and optimal spatial arrangements for protein binding [17]. Electronic contributions favor the occupation of the 3-position by electronically dominant groups, while steric factors support higher stability for pyrazole derivatives carrying bulkier groups on the 3-position [15].

Computational studies using density functional theory calculations demonstrate that electron-donating groups sustain a 3-position configuration, while electron-withdrawing groups stabilize the system when occupying the 5-position [15]. The 4-methyl group provides an optimal balance between electronic and steric effects, contributing to enhanced receptor binding affinity and biological potency [17]. Intramolecular proton migration in 3-substituted derivatives is favored by the presence of electron-donating groups, affecting tautomeric stability [15].

The methyl group at the 4-position specifically enhances trypanocidal activity in related pyrazole-imidazoline compounds, though the insertion of methyl groups in other positions results in decreased biological effect [17]. The meta-methyl substitution on pyrazole rings has been attributed to gastroprotective effects, while the 4-position methyl contributes to improved membrane permeability and cellular uptake [18]. Structure-activity relationship analysis reveals that the 4-methyl substitution increases lipophilicity, facilitating better cell membrane permeability and absorption [3].

Comparative analysis of positional isomers demonstrates significant differences in biological activity patterns [19]. The 4-methyl position provides superior fungicidal activity both in vivo and in vitro compared to other positional variants, likely due to multiple factors including inhibitory activity at the action site and compound stability [19]. The positioning affects molecular recognition patterns, with the 4-methyl group enabling optimal binding pocket interactions while maintaining structural integrity under physiological conditions [20].

Table 4: Structure-Activity Relationship Analysis

Structural FeatureEffect on ActivityMechanismActivity Type
4-Methyl group on pyrazoleEnhanced biological activity compared to unsubstitutedIncreased hydrophobic interactionsAntifungal, Antimicrobial, Anti-inflammatory
3-Chlorophenyl substitutionIncreased electron density withdrawal, improved bindingEnhanced electrostatic interactionsBroad spectrum biological activity
Electron-withdrawing groupsGenerally increase antifungal and antimicrobial activityImproved protein-ligand binding affinityAntifungal, Antimicrobial
Meta-position substitutionVariable effects depending on compound classSteric and electronic effectsVariable
Para-position substitutionOften optimal for cyclooxygenase-2 selectivityOptimal spatial arrangement for bindingCyclooxygenase inhibition
Sulfonamide groupsEssential for cyclooxygenase-2 selective inhibitionSpecific binding pocket interactionsCyclooxygenase-2 selective inhibition

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.0454260 g/mol

Monoisotopic Mass

192.0454260 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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